2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(4-chloro-2-methylphenyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(4-chloro-2-methylphenyl)acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes benzenesulfonyl, trifluoromethyl, and chloro-methylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(4-chloro-2-methylphenyl)acetamide typically involves multiple steps. The initial step often includes the preparation of benzenesulfonyl chloride, which is then reacted with 3-(trifluoromethyl)aniline under controlled conditions to form the intermediate product. This intermediate is further reacted with 4-chloro-2-methylphenyl acetamide to yield the final compound. The reaction conditions usually involve the use of solvents like dichloromethane and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of advanced purification techniques like recrystallization and chromatography ensures the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(4-chloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(4-chloro-2-methylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(4-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide: Shares structural similarities but lacks the benzenesulfonyl group.
2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but used primarily as an intermediate in synthesis
Uniqueness
The uniqueness of 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(4-chloro-2-methylphenyl)acetamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(4-chloro-2-methylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF3N2O3S/c1-15-12-17(23)10-11-20(15)27-21(29)14-28(32(30,31)19-8-3-2-4-9-19)18-7-5-6-16(13-18)22(24,25)26/h2-13H,14H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYMKDYREUAACV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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